



# Spectroscopic analysis (NMR, IR, Mass Spec) of ethyl tetrahydropyrimidine-5-carboxylate derivatives

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Compound of Interest		
	ethyl 6-({[(4E)-1-cyclopropyl-4-(4-	
	methoxybenzylidene)-5-oxo-4,5-	
	dihydro-1H-imidazol-2-	
Compound Name:	yl]sulfanyl}methyl)-4-[4-methoxy-3-	
	(methoxymethyl)phenyl]-2-oxo-	
	1,2,3,4-tetrahydropyrimidine-5-	
	carboxylate	
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# Spectroscopic Analysis of Ethyl Tetrahydropyrimidine-5-carboxylate Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic analysis of ethyl tetrahydropyrimidine-5-carboxylate derivatives, a class of compounds with significant interest in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the characterization of these molecules using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

#### Introduction

Ethyl tetrahydropyrimidine-5-carboxylate derivatives are a core scaffold in a variety of biologically active compounds. Their synthesis, often through multicomponent reactions like the



Biginelli reaction, yields a diverse range of structures. Accurate structural elucidation and characterization are paramount for understanding their chemical properties and biological activities. This guide details the key spectroscopic techniques employed for this purpose, presenting data in a comparative format and outlining generalized experimental protocols.

#### **Experimental Protocols**

The synthesis and spectroscopic characterization of ethyl tetrahydropyrimidine-5-carboxylate derivatives generally follow a standardized workflow. The protocols described below are a synthesis of methodologies reported in the scientific literature.

## General Synthesis of Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

A common method for the synthesis of the title compounds is the Biginelli reaction. In a typical procedure, a mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated, often under solvent-free conditions or in a solvent like ethanol, typically at temperatures ranging from 80-120°C.[1] The reaction is often catalyzed by an acid. After completion, the reaction mixture is cooled, and the resulting solid is recrystallized from a suitable solvent, such as ethanol, to yield the purified product.[1]

#### **Spectroscopic Measurements**

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies of 300, 400, or 500 MHz.[1][2][3] Deuterated solvents such as dimethyl sulfoxide (DMSO-d<sub>6</sub>) or chloroform (CDCl<sub>3</sub>) are commonly used.[2][3][4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: FT-IR spectra are generally recorded using the KBr pellet technique on a spectrophotometer over a range of 4000–400 cm<sup>-1</sup>.[2][3][4] This allows for the identification of key functional groups present in the molecule.

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) or by electron impact (EI).[1][3][5] High-resolution mass spectrometry (HRMS) can be employed for the precise determination of the molecular formula.[6]



#### **Spectroscopic Data and Interpretation**

The following sections summarize the characteristic spectroscopic data for ethyl tetrahydropyrimidine-5-carboxylate derivatives.

#### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectra of these derivatives show characteristic signals for the tetrahydropyrimidine ring protons, the ethyl carboxylate group, and the substituents.

Proton Assignment	Typical Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
-OCH <sub>2</sub> CH <sub>3</sub> (CH <sub>3</sub> )	1.0 - 1.2	triplet	~7.0
Ring-CH₃	2.2 - 2.4	singlet	-
-OCH <sub>2</sub> CH <sub>3</sub> (CH <sub>2</sub> )	3.9 - 4.1	quartet	~7.1
C4-H	5.1 - 5.4	doublet or singlet	~3.0
N1-H	7.5 - 9.4	broad singlet	-
N3-H	9.0 - 10.0	broad singlet	-
Aromatic-H	6.3 - 8.3	multiplet	-

#### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectra provide information on the carbon framework of the molecule.



Carbon Assignment	Typical Chemical Shift (δ, ppm)
-OCH <sub>2</sub> CH <sub>3</sub> (CH <sub>3</sub> )	~14.0
Ring-CH₃	~18.0
C4	52.0 - 55.0
-OCH₂CH₃	59.0 - 61.0
C5	98.0 - 102.0
Aromatic Carbons	110.0 - 150.0
C6	145.0 - 150.0
C2 (C=O/S)	152.0 - 154.0
C=O (Ester)	~165.0

#### **IR Spectroscopy**

The IR spectra of ethyl tetrahydropyrimidine-5-carboxylate derivatives are characterized by absorption bands corresponding to the various functional groups.

Functional Group	Wavenumber (ν, cm <sup>-1</sup> )	Description
N-H stretching	3100 - 3400	Amide N-H vibrations
C-H stretching (aromatic)	3000 - 3100	Aromatic C-H
C-H stretching (aliphatic)	2850 - 3000	Aliphatic C-H
C=O stretching (ester)	1700 - 1725	Ester carbonyl
C=O stretching (amide)	1640 - 1680	Amide carbonyl (Ureido group)
C=C stretching (aromatic)	1450 - 1600	Aromatic ring vibrations
C-O stretching	1220 - 1280	Ester C-O bond

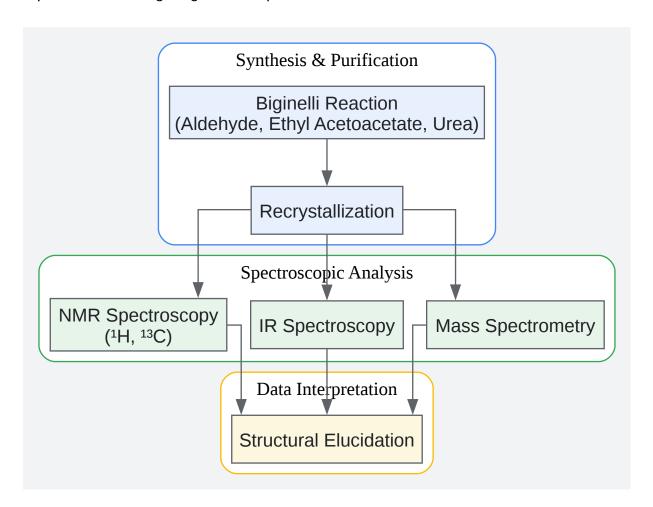
### **Mass Spectrometry**



Mass spectrometry confirms the molecular weight of the synthesized compounds. The fragmentation patterns can also provide structural information. For instance, the molecular ion peak ( $M^+$ ) is often observed, and common fragments correspond to the loss of the ethyl group or parts of the ester functionality.[5] For example, a compound with the molecular formula  $C_{14}H_{16}N_2O_3$  would have a molecular ion peak at m/z 260.[3]

#### **Visualized Workflows and Relationships**

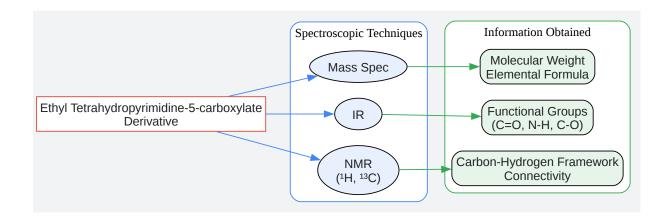
To better illustrate the process of spectroscopic analysis and the interplay of different techniques, the following diagrams are provided.



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General experimental workflow for the synthesis and spectroscopic analysis of ethyl tetrahydropyrimidine-5-carboxylate derivatives.





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Logical relationship between spectroscopic techniques and the structural information they provide.

#### Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the unambiguous characterization of ethyl tetrahydropyrimidine-5-carboxylate derivatives. <sup>1</sup>H and <sup>13</sup>C NMR reveal the precise connectivity and chemical environment of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and formula. This guide provides a foundational understanding of the expected spectroscopic data and experimental considerations for researchers working with this important class of heterocyclic compounds.

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